molecular formula C15H21NO3 B7514808 (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone

(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone

Cat. No. B7514808
M. Wt: 263.33 g/mol
InChI Key: VRIZHEYPMAXTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological pathways, making it a valuable tool for studying the mechanisms of different diseases and disorders.

Mechanism of Action

(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone works by inhibiting the activity of specific enzymes or proteins in the body. For example, in cancer cells, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone inhibits the activity of the protein AKT, which is involved in cell growth and survival. By inhibiting the activity of AKT, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can slow down the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several biochemical and physiological effects that make it a valuable tool for scientific research. For example, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easy to use and manipulate in cell culture studies. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have off-target effects on other proteins or enzymes in the body, which could complicate its use in certain experiments.

Future Directions

There are several potential future directions for research on (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is in developing new cancer treatments based on the compound's ability to inhibit AKT activity. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have potential applications in treating neurodegenerative diseases and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential limitations of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, as well as to develop new compounds based on its structure and function.
Conclusion
In conclusion, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and immunology. Its ability to inhibit specific enzymes and proteins in the body makes it a valuable tool for studying the mechanisms of different diseases and disorders. While more research is needed to fully understand its potential applications and limitations, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has the potential to lead to the development of new treatments for a variety of diseases and disorders.

Synthesis Methods

The synthesis of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves several steps, including the reaction of 4-bromophenol with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting compound with 4-(propan-2-yloxy)benzaldehyde. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium acetate. This process yields a high purity product that can be used for further research.

Scientific Research Applications

(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone a promising candidate for developing new cancer treatments.
In neuroscience, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have a protective effect on neurons, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.

properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(2)19-14-7-5-12(6-8-14)15(18)16-9-3-4-13(17)10-16/h5-8,11,13,17H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIZHEYPMAXTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone

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